molecular formula C20H27N3O2 B5615307 5-(2-isopropoxyphenyl)-N-(2-morpholin-4-ylethyl)pyridin-2-amine

5-(2-isopropoxyphenyl)-N-(2-morpholin-4-ylethyl)pyridin-2-amine

Cat. No. B5615307
M. Wt: 341.4 g/mol
InChI Key: GFXFKWRKJXUFDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds typically involves Buchwald–Hartwig amination and other specialized reactions. For instance, the successful synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald–Hartwig amination showcases a method that could be adapted for our target compound, starting from appropriate bromoquinoline precursors and heteroarylamines (Bonacorso et al., 2018). This method emphasizes the role of catalysts and precise reactant selection in achieving high yields and desired product specificity.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as X-ray crystallography. For example, the copper(II) complexes derived from related Schiff bases have been characterized, revealing square pyramidal geometries and insights into the coordination environment around the metal center (Hang et al., 2011). Such analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule and its implications for reactivity and interaction with other molecules.

Chemical Reactions and Properties

Chemical properties, including reactivity patterns and interaction capabilities, are often inferred from functional groups and molecular structure. The presence of morpholine and pyridinyl groups suggests potential sites for nucleophilic and electrophilic reactions, respectively. Studies on similar molecules emphasize the significance of the electronic and steric effects of substituents on the molecule's reactivity and its ability to participate in various chemical transformations (Amirnasr et al., 2001).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline structure are determined by the molecular composition and structure. For instance, the crystalline structure of related compounds can reveal intermolecular interactions that significantly impact the compound's physical state and stability (Hiscock et al., 2019). These properties are essential for determining the compound's suitability for various applications, including its potential as a pharmaceutical ingredient.

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-5-(2-propan-2-yloxyphenyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-16(2)25-19-6-4-3-5-18(19)17-7-8-20(22-15-17)21-9-10-23-11-13-24-14-12-23/h3-8,15-16H,9-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXFKWRKJXUFDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2=CN=C(C=C2)NCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-isopropoxyphenyl)-N-(2-morpholin-4-ylethyl)pyridin-2-amine

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